3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione
Description
3-(2-Phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a bicyclic pyrido[3,2-d]pyrimidine core substituted with a 2-phenylethyl group at the N3 position. This compound belongs to a class of annulated uracils known for diverse biological activities, including enzyme inhibition and herbicidal properties .
Properties
IUPAC Name |
3-(2-phenylethyl)-1H-pyrido[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-14-13-12(7-4-9-16-13)17-15(20)18(14)10-8-11-5-2-1-3-6-11/h1-7,9H,8,10H2,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSYPPHGRTYKWOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C(=O)C3=C(C=CC=N3)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione typically involves the cyclization of N-acylated 5-acetyl-4-aminopyrimidines. One common method includes heating the starting materials with sodium methoxide (MeONa) in butanol (BuOH) under reflux conditions. This reaction leads to the selective formation of pyrido[3,2-d]pyrimidine derivatives depending on the nature of the acyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-temperature cyclization reactions and the employment of various acylating agents, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-(2-Phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The oxidation of the methylsulfanyl group to a sulfoxide or sulfone.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid is commonly used for the oxidation of the methylsulfanyl group.
Substitution: Benzylamine is used for the substitution reactions following oxidation.
Major Products
The major products formed from these reactions include derivatives with substituted functional groups, such as sulfoxides, sulfones, and benzylamine-substituted compounds .
Scientific Research Applications
Biological Activities
Research indicates that 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione exhibits significant biological activities:
- Inhibition of Eukaryotic Elongation Factor-2 Kinase (eEF-2K) : The compound has been identified as an inhibitor of eEF-2K with an IC50 value of approximately 420 nM. This kinase plays a crucial role in regulating protein synthesis and cell proliferation, making it a potential target for cancer therapy .
- Anticancer Potential : The compound's structural similarity to other pyrido-pyrimidine derivatives suggests potential anticancer properties. Studies have shown that related compounds exhibit selective cytotoxicity against various cancer cell lines .
Case Studies and Research Findings
Several studies have explored the applications of pyrido[3,2-d]pyrimidine derivatives in medicinal chemistry:
- Anticancer Activity : A study evaluated a series of pyrido[3,4-d]pyrimidine derivatives for their cytotoxic effects against the National Cancer Institute's 60 human cancer cell line panel. Some derivatives demonstrated selective activity against breast and renal cancer cell lines .
- Structure–Activity Relationship (SAR) : Research on other pyrido-pyrimidine derivatives indicated that modifications in the chemical structure significantly impact their biological activity. This understanding can guide the design of new compounds with enhanced efficacy .
Data Table: Comparative Analysis of Pyrido-Pyrimidine Derivatives
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Inhibits eEF-2K; potential anticancer agent |
| Pyrido[2,3-d]pyrimidine | Structure | Found in various natural products |
| 6-amino-pyrido[3,2-d]pyrimidine | Structure | Exhibits different biological activities |
Mechanism of Action
The mechanism of action of 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with various molecular targets and pathways. For example, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and survival .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Pyrido[3,2-d]pyrimidine derivatives vary in substituents at the N3 and C6/C7 positions, significantly altering their properties:
*Theoretical values based on structural similarity.
Key Observations :
- Substituent Bulk and Polarity : The 2-phenylethyl group introduces greater lipophilicity compared to methyl or methoxy substituents, likely enhancing membrane permeability but reducing aqueous solubility .
- Melting Points : Bulky or polar substituents (e.g., 4-methoxybenzyl in ) increase melting points due to improved crystal packing, while flexible chains (e.g., phenylethyl) may lower them.
Electronic Properties and Reactivity
Density functional theory (DFT) studies on pyrido[2,3-d]pyrimidine analogs reveal that substituents critically influence frontier molecular orbitals (FMOs):
- HOMO-LUMO Gaps : Electron-withdrawing groups (e.g., fluorine in ) reduce the energy gap, enhancing charge transfer. The phenylethyl group, being electron-neutral, may result in a moderate gap (~3.9–4.1 eV), similar to hydroxybenzoyl derivatives .
- HOMO Localization : In compounds with aromatic substituents (e.g., phenyl or benzyl), HOMO density shifts to the aromatic ring, facilitating π-π interactions with biological targets like FAD in protox (PPO) enzymes .
Biological Activity
3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that belongs to the pyrido[3,2-d]pyrimidine family. This compound has garnered attention due to its diverse biological activities and potential therapeutic applications. Its molecular formula is C15H13N3O2, and it features a unique structure that includes a phenethyl group and two keto groups on the pyrimidine ring.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets involved in critical cellular processes. Notably, it acts as an inhibitor of eukaryotic elongation factor-2 kinase (eEF-2K), which plays a significant role in protein synthesis and cell proliferation. The compound has demonstrated an IC50 value of approximately 420 nM against eEF-2K, indicating moderate potency in inhibiting this kinase .
Additionally, studies have shown that derivatives of this compound can inhibit other key signaling pathways, including phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases. These pathways are essential for regulating cell growth and survival, making this compound a candidate for further investigation in cancer therapy .
Biological Activities
Research has highlighted several biological activities associated with this compound:
- Antiproliferative Activity : The compound exhibits significant antiproliferative effects against various cancer cell lines.
- Antimicrobial Activity : It has shown potential in inhibiting the growth of various microbial strains.
- Anti-inflammatory Effects : The compound may reduce inflammation through its interaction with inflammatory pathways .
Structure-Activity Relationship (SAR)
Molecular docking studies have been conducted to elucidate the structure-activity relationships (SAR) of this compound. These studies help visualize how the compound binds to its biological targets and guide modifications for enhanced efficacy. The specific substitution pattern of the phenethyl group contributes significantly to its biological profile .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds related to this compound:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| Pyrido[2,3-d]pyrimidine | Basic structure without phenethyl substitution | Found in various natural products |
| 6-amino-pyrido[3,2-d]pyrimidine | Amino group at the 6-position | Exhibits different biological activities |
| Pyrido[4,3-d]pyrimidines | Structural variation in ring fusion | Known for distinct pharmacological properties |
Case Studies
Several studies have explored the therapeutic applications of compounds within the pyrido[3,2-d]pyrimidine family:
- Anticancer Activity : In vitro studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines such as NCI-H1975 and A549. For instance, specific derivatives demonstrated IC50 values below 50 μM in these cell lines .
- Inhibition of Kinases : Research has indicated that certain derivatives can selectively inhibit kinases associated with cancer progression. For example, one study identified a derivative with an IC50 value of 13 nM against EGFR L858R/T790M kinase .
Q & A
Q. What synthetic routes are commonly employed to prepare 3-(2-phenylethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione?
The compound is typically synthesized via alkylation of pyrimidine precursors followed by cyclization. For example, alkylation of 6-amino-1-ethylpyrimidine-2,4(1H,3H)-dione with ethyl iodide under basic conditions (e.g., K₂CO₃) yields intermediates like Compound 18c (40% yield, mp 186–187°C), which are further functionalized via Vilsmeier formylation or Mannich reactions to form the pyrido[3,2-d]pyrimidine scaffold . Solvent choice (e.g., DMF for formylation) and temperature control (reflux conditions) are critical for optimizing yields.
Q. How is structural characterization of this compound performed, and what analytical methods are prioritized?
Characterization relies on ¹H/¹³C NMR and LCMS to confirm regiochemistry and purity. For instance, Compound 18c exhibits distinct NMR signals: δ 4.91 (s, 1H, NH), 3.93 (q, J = 7.0 Hz, ethyl CH₂), and cyclopropane protons at δ 1.24–0.99 . LCMS ([M+H]⁺ 196.2) ensures molecular weight validation. Advanced derivatives may require 2D NMR (COSY, HSQC) to resolve overlapping signals in the pyrimidine ring .
Advanced Research Questions
Q. How can reaction yields for alkylation/cyclization steps be systematically optimized?
Yield optimization involves:
- Solvent polarity adjustment : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in alkylation steps .
- Catalyst screening : Triethylamine or DBU improves cyclization efficiency by deprotonating intermediates .
- Temperature gradients : Controlled heating (e.g., 80–100°C) minimizes side reactions like over-alkylation. For example, Compound 6 achieved 78% yield via stepwise addition of POCl₃ in DMF, followed by quenching with Et₃N .
Q. What strategies resolve contradictions in biological activity data across studies?
Discrepancies in bioactivity (e.g., eEF-2K inhibition) may arise from:
- Assay variability : Normalize results using positive controls (e.g., NH125 for kinase inhibition ).
- Solubility differences : Use DMSO stock solutions standardized to ≤0.1% v/v to avoid solvent interference .
- Structural analogs : Compare activity of derivatives (e.g., 6-benzyl vs. 6-cyclopropyl substitutions) to identify SAR trends .
Q. How are computational methods (e.g., DFT, molecular docking) applied to design novel derivatives?
Quantum mechanical calculations (DFT) predict regioselectivity in cyclization steps, while molecular docking (e.g., AutoDock Vina) screens derivatives against targets like eEF-2K. For example, pyrido[2,3-d]pyrimidine derivatives with bulky substituents (e.g., 2-methylphenyl) show enhanced binding affinity due to hydrophobic pocket interactions .
Methodological Tables
Q. Table 1. Key NMR Data for Representative Derivatives
Q. Table 2. Reaction Optimization Parameters
*Yield increased using propyl iodide vs. ethyl iodide.
Critical Analysis of Evidence
- Synthetic reproducibility : and provide conflicting yields for alkylation (40% vs. 53%), likely due to iodide reactivity differences (ethyl vs. propyl).
- Biological relevance : While highlights anticancer potential, no direct data for 3-(2-phenylethyl) derivatives exists; extrapolation from analogs is necessary.
- Structural validation : ’s crystal structure analysis (hydrogen bonding networks) supports analog design but requires adaptation for the phenylethyl substituent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
